2-Bromo-5-cyano-3-nitrobenzoic acid
Overview
Description
2-Bromo-5-cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H3BrN2O4. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and nitro functional groups. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-cyano-3-nitrobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature carefully regulated to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyano-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in carboxylic acid derivatives.
Scientific Research Applications
2-Bromo-5-cyano-3-nitrobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-cyano-3-nitrobenzoic acid exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromo-3-nitrobenzoic acid: Lacks the cyano group, leading to different reactivity and applications.
5-Cyano-3-nitrobenzoic acid: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-5-nitrobenzoic acid: Lacks the cyano group, influencing its chemical behavior and uses.
Uniqueness: 2-Bromo-5-cyano-3-nitrobenzoic acid is unique due to the combination of bromine, cyano, and nitro groups on the benzoic acid core. This combination imparts distinct reactivity patterns and makes the compound valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5-cyano-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-7-5(8(12)13)1-4(3-10)2-6(7)11(14)15/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOATSRNZVDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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